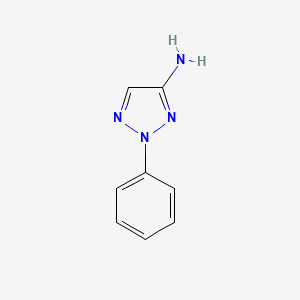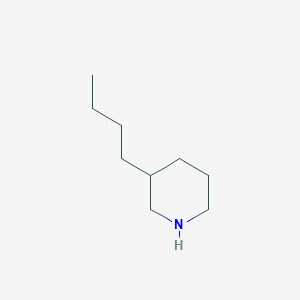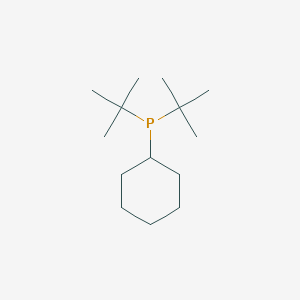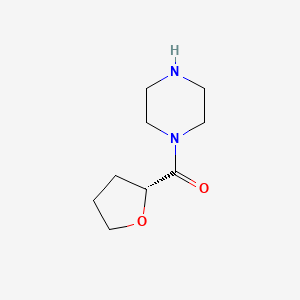
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-
Overview
Description
“1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” is an intermediate of terazosin hydrochloride . It has also been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives as inhibitors of leukotriene biosynthesis in human neutrophils .
Synthesis Analysis
The synthesis of “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” involves the reaction of tetrahydrofuran-2-carboxylic acid, piperazine, and 1,1,1,3,3,3-hexamethyldisilazane . This compound is also an impurity in the synthesis of Terazosin, an α-1-adrenergic blocker related to prazosin .Molecular Structure Analysis
The molecular formula of “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” is C9H16N2O2 . The molecular weight is 184.24 .Chemical Reactions Analysis
As an intermediate, “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” is used in the synthesis of other compounds. For instance, it has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives .Physical And Chemical Properties Analysis
The physical state of “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” at 20°C is liquid . It has a boiling point of 125°C at 0.2 mmHg . The specific gravity at 20/20 is 1.17 , and the refractive index is 1.52 .Scientific Research Applications
Intermediate in Terazosin Hydrochloride Synthesis
This compound serves as an intermediate in the synthesis of terazosin hydrochloride, a medication used to treat hypertension and benign prostatic hyperplasia .
Inhibitors of Leukotriene Biosynthesis
It has been utilized as a reactant for preparing pyrazol-3-propanoic acid derivatives, which act as inhibitors of leukotriene biosynthesis in human neutrophils .
Anticancer Agent Research
Piperazine derivatives, including those with the tetrahydrofuran carbonyl function, have been explored for their potential anticancer properties. They have been tested against various cancer cell lines, indicating a broader application in cancer research .
Safety and Hazards
properties
IUPAC Name |
[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESBLFBQANJHH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |
CAS RN |
412334-56-6 | |
| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



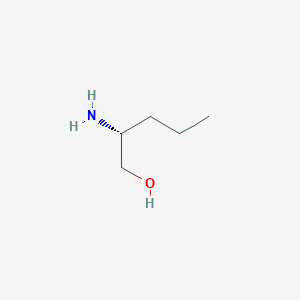
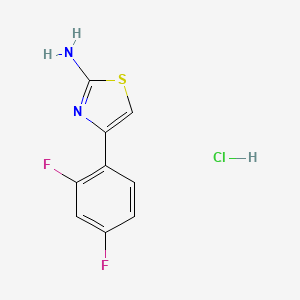
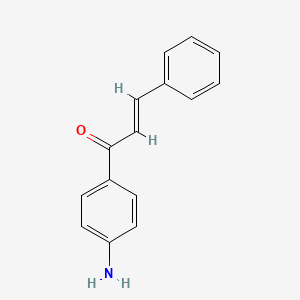
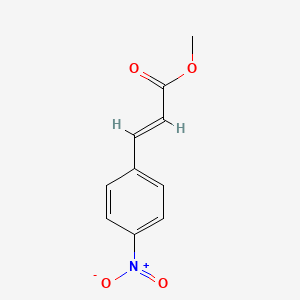
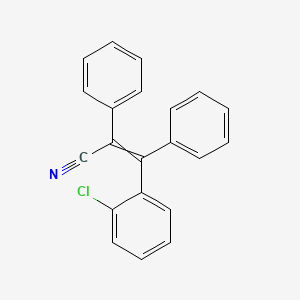
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)
